molecular formula C24H22N2O3S B2650064 (3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893309-98-3

(3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2650064
CAS No.: 893309-98-3
M. Wt: 418.51
InChI Key: SBFGZNKTCTYEJV-HZHRSRAPSA-N
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Description

(3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzothiazine ring system, along with the substituted phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-methylaniline to form the Schiff base intermediate. This intermediate is then subjected to cyclization with 2-aminobenzenethiol under acidic conditions to yield the desired benzothiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in studies related to enzyme inhibition, antimicrobial activity, and anti-inflammatory effects. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, derivatives of benzothiazine compounds have been investigated for their potential as drugs for treating various diseases, including cancer, bacterial infections, and inflammatory conditions. The specific biological activities of this compound make it a candidate for further drug development and clinical research.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. Its applications in industrial processes can lead to the creation of products with enhanced properties and performance.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(4-chlorophenyl)amino]methylidene}-1-[(4-chlorophenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
  • (3E)-3-{[(4-fluorophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
  • (3E)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-bromophenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Uniqueness

The uniqueness of (3E)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione lies in its specific substitution pattern and the presence of the methyl groups on the phenyl rings

Properties

IUPAC Name

(3E)-3-[(4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-7-11-19(12-8-17)16-26-22-6-4-3-5-21(22)24(27)23(30(26,28)29)15-25-20-13-9-18(2)10-14-20/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFGZNKTCTYEJV-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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